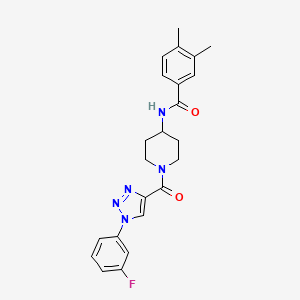

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Description

This compound features a 1,2,3-triazole core substituted at the 4-position with a carbonyl-linked piperidin-4-yl group and at the 1-position with a 3-fluorophenyl moiety. The piperidine ring is further connected to a 3,4-dimethylbenzamide group. The 3-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins.

Properties

IUPAC Name |

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-15-6-7-17(12-16(15)2)22(30)25-19-8-10-28(11-9-19)23(31)21-14-29(27-26-21)20-5-3-4-18(24)13-20/h3-7,12-14,19H,8-11H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNPTORYHFWXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves multiple steps. One common approach is the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced via a nucleophilic substitution reaction, and the benzamide moiety can be attached through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. In studies comparing various triazole derivatives, some exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide may have similar or enhanced efficacy compared to existing chemotherapeutics like doxorubicin .

Antimicrobial Properties

The triazole ring is also associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. For example, studies have reported that certain triazole derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents . The incorporation of the piperidine structure can further enhance these properties by improving solubility and bioavailability.

Anti-inflammatory Effects

Triazole derivatives are being investigated for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them valuable in treating conditions like arthritis and other chronic inflammatory diseases. Preliminary studies suggest that this compound may exert similar effects through inhibition of pro-inflammatory cytokines .

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cycloaddition | Azide + Alkyne (catalyzed by Cu) |

| 2 | Acylation | Acyl chloride |

| 3 | Amidation | Piperidine |

Case Studies and Research Findings

Several studies have highlighted the potential applications of triazole derivatives:

- A study published in Frontiers in Molecular Biosciences discusses various 1,2,3-triazoles as promising candidates for drug development due to their diverse biological activities .

- Another research article emphasizes the synthesis and evaluation of triazole-based compounds for their anticancer properties, demonstrating their effectiveness against specific cancer cell lines .

These findings underscore the versatility of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The benzamide moiety can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural Analogues with 1H-1,2,3-Triazole Cores

Key Structural Differences

Substituents on the Triazole Ring The target compound’s 3-fluorophenyl group at the 1-position contrasts with 4-fluorophenyl (e.g., MKA004: N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide) and 3,4-dichlorophenyl (e.g., MKA038: 1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide) substituents in related compounds .

Linker and Functional Groups The piperidin-4-yl carbonyl linker in the target compound differs from the direct carboxamide linkers in MKA004 or sulfonamide groups in other analogues (e.g., AB668 in ). Piperidine introduces conformational flexibility, which could modulate pharmacokinetic properties .

Table 1: Structural and Physicochemical Comparison

*LogP values estimated via computational tools (e.g., ChemDraw).

Key Advantages and Limitations

- 3,4-Dimethylbenzamide increases metabolic stability compared to unsubstituted benzamides.

- Limitations :

- Higher molecular weight (~381 g/mol) may reduce cell permeability (Lipinski’s rule of five).

- Synthetic complexity (multiple protection steps) could hinder large-scale production.

Biological Activity

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Analysis

The compound is synthesized through a multi-step process involving the formation of a triazole ring, followed by the introduction of a piperidine moiety and a dimethylbenzamide group. The synthesis typically employs methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole structure. Characterization techniques like NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific biological pathways.

Anticancer Activity

Recent research has indicated that compounds containing triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound effectively inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating moderate to high potency .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit RET kinase activity, suggesting a potential pathway for this compound's action against cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, enhancing its potential applications in treating infections.

Case Studies and Research Findings

Several investigations into the biological activity of related triazole compounds provide context for understanding the activity of this compound:

- Triazole Derivatives : A study on 1H-1,2,3-triazole derivatives found that modifications in their structure significantly affected their biological activities, including anticancer properties .

- Structure-Activity Relationship (SAR) : Research indicates that the presence of fluorine in aromatic systems enhances biological activity due to increased lipophilicity and electronic effects .

Q & A

Q. What synthetic methodologies are employed for triazole-carbonyl piperidine benzamide derivatives?

- Methodological Answer : Utilize multi-step reactions, such as: (i) Condensation of fluorophenyl-aniline derivatives with isocyanides to form intermediates (e.g., imidoyl chlorides). (ii) Cyclization with sodium azide to construct the 1,2,3-triazole core. (iii) Piperidine coupling via carbonyl activation (e.g., using DCC/DMAP). Optimize reaction solvents (DMF, THF) and temperatures (60–110°C) based on intermediate stability .

Q. How can researchers characterize structural integrity using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for fluorophenyl and dimethylbenzamide groups) and carbonyl signals (δ ~165–170 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+ for C23H23FN4O2: 407.3 g/mol).

- X-ray crystallography (if crystalline): Resolve piperidine-triazole conformation and intermolecular interactions .

Advanced Research Questions

Q. How can yield optimization for triazole ring formation be achieved?

- Methodological Answer :

- Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.

- Optimize stoichiometry (1:1.2 molar ratio of azide to alkyne) and reaction time (12–24 hrs).

- Monitor progress via TLC or LC-MS to identify side products (e.g., dimerization) and adjust catalyst loading (0.1–1 mol%) .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

- Methodological Answer :

- Dynamic NMR : Resolve rotational barriers in piperidine or benzamide groups by variable-temperature NMR.

- 2D-COSY/HMBC : Assign overlapping proton signals (e.g., methyl groups in 3,4-dimethylbenzamide) through coupling correlations.

- Isotopic labeling : Confirm carbonyl connectivity via 13C-enriched intermediates .

Q. How should biological activity assays be designed to evaluate therapeutic potential?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays.

- Cellular models : Test cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Structure-activity relationship (SAR) : Modify fluorophenyl or triazole substituents and correlate with bioactivity trends .

Q. What computational methods predict binding affinity with target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock, Glide) : Use SMILES notation (e.g., Canonical SMILES from PubChem) to model ligand-enzyme interactions.

- MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å) over 100-ns trajectories.

- Free-energy calculations (MM/PBSA) : Estimate ΔGbinding for prioritization of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.